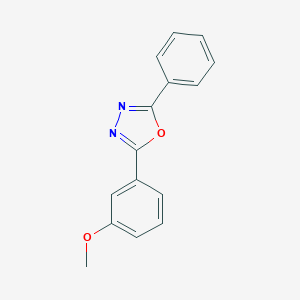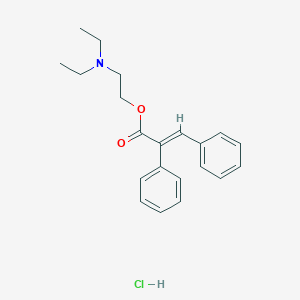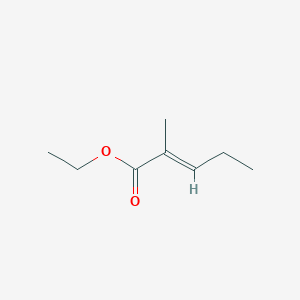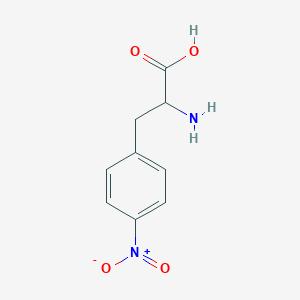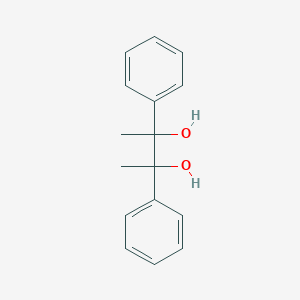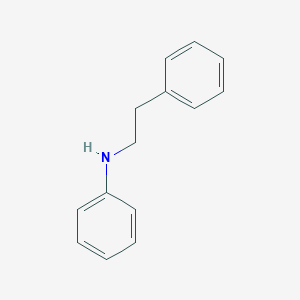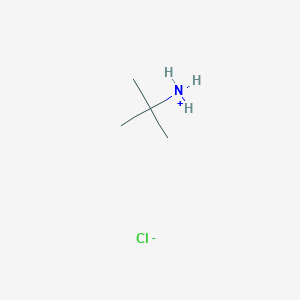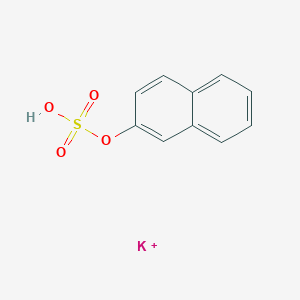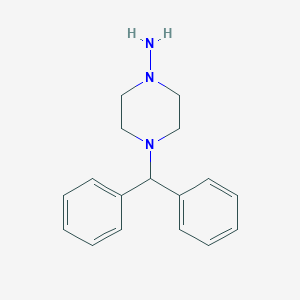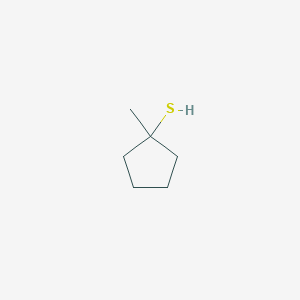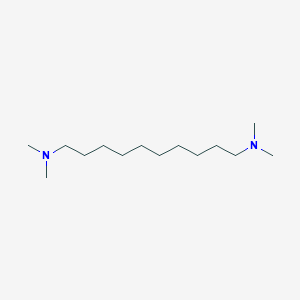
n,n,n',n'-Tetramethyl-1,10-decanediamine
Übersicht
Beschreibung
N,n,n’,n’-Tetramethyl-1,10-decanediamine is a chemical compound with the CAS Number: 1938-62-1. It has a molecular weight of 228.42 . The IUPAC name for this compound is N1,N~1~,N~10~,N~10~-tetramethyl-1,10-decanediamine .
Molecular Structure Analysis
The InChI code for N,n,n’,n’-Tetramethyl-1,10-decanediamine is 1S/C14H32N2/c1-15(2)13-11-9-7-5-6-8-10-12-14-16(3)4/h5-14H2,1-4H3 . This indicates that the molecule consists of a decane chain with a tetramethylated diamine group at the 1 and 10 positions.Physical And Chemical Properties Analysis
N,n,n’,n’-Tetramethyl-1,10-decanediamine is a solid or liquid at room temperature . The storage temperature is normal, and it should be sealed in dry conditions .Wissenschaftliche Forschungsanwendungen
CO2 Capture N,N,N',N'-Tetramethyl-1,10-decanediamine shows potential in post-combustion CO2 capture. Studies involving pH measurements and NMR spectroscopy have indicated that diamines like N,N,N',N'-Tetramethyl-1,10-decanediamine can form bicarbonate, which is useful in absorbing CO2 (Xiao et al., 2020).
Catalysis in Chemical Reactions This compound has been used as an effective catalyst in the Baylis–Hillman reaction of cycloalkenones. The reaction rate is increased due to the stabilizing effect of the zwitterionic intermediate via ion–dipole interaction (Lee et al., 2004).
Material Science and Polymer Modification 1,10-decanediamine is used to modify poly(ethylene terephthalate) (PET), enhancing its thermal stability, rheology, and mechanical properties. The formation of hydrogen bonds in modified PETAs (polyester amide analogs) was confirmed, indicating improved performance due to physical cross-linking networks (Gao et al., 2020).
Photosensitized Luminescence Studies Research has been conducted on the photosensitized luminescence of aliphatic diamines, including N,N,N',N'-Tetramethyl-1,10-decanediamine. This study is significant for understanding the emission characteristics of these compounds under specific conditions, like steady-illumination at varying temperatures (Yamamoto et al., 1991).
Food Contact Materials Safety Although not directly using N,N,N',N'-Tetramethyl-1,10-decanediamine, related compounds like 1,10-decanediamine have been evaluated for safety in food contact materials. The risk assessment indicates no safety concerns under specific usage conditions (Flavourings, 2011).
Safety and Hazards
N,n,n’,n’-Tetramethyl-1,10-decanediamine is classified under GHS05, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
The primary targets of N,N,N’,N’-Tetramethyl-1,10-decanediamine are currently unknown
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N,N,N’,N’-Tetramethyl-1,10-decanediamine . .
Eigenschaften
IUPAC Name |
N,N,N',N'-tetramethyldecane-1,10-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32N2/c1-15(2)13-11-9-7-5-6-8-10-12-14-16(3)4/h5-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRMYWSNDPZDBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCCCCCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N',N'-tetramethyldecane-1,10-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




